molecular formula C15H14N2O4S B2769793 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide CAS No. 308841-90-9

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide

Cat. No.: B2769793
CAS No.: 308841-90-9
M. Wt: 318.35
InChI Key: MIGOWOJRJPSPJV-UHFFFAOYSA-N
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Description

The target compound features a bicyclic 1,3-dioxo-4,7-methanoisoindole core fused to a para-substituted benzenesulfonamide group. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly in enzyme inhibition (e.g., cyclooxygenase or tankyrase) . Synthesis typically involves Diels-Alder reactions between maleimide derivatives and dienes, followed by sulfonamide coupling, achieving yields >90% under optimized conditions (e.g., ethanol solvent, 159–161°C melting point) . Key spectroscopic data include IR peaks at 1773 cm⁻¹ (C=O stretch) and 1341 cm⁻¹ (S=O asymmetric stretch), consistent with its functional groups .

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c16-22(20,21)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGOWOJRJPSPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the hexahydro-2H-4,7-methanoisoindol-2-yl core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

Atypical Antipsychotic Properties
This compound is structurally related to Lurasidone , an atypical antipsychotic used primarily for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. The mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is crucial for its therapeutic effects . The sulfonamide group enhances the pharmacokinetic profile, making it a candidate for further development in treating psychiatric disorders.

Anti-inflammatory and Analgesic Effects
Research indicates that similar sulfonamide compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The potential for this compound to act as a selective COX-2 inhibitor could lead to its use in pain management therapies .

Catalysis

Catalytic Applications
The compound's structural characteristics make it suitable for use as a catalyst in various organic reactions. For instance, its ability to stabilize metal complexes can enhance catalytic activity in reactions such as the Henry reaction (nitroaldol reaction), where it acts as a ligand to facilitate the transformation of substrates .

Material Science

Polymer Chemistry
Due to its sulfonamide functionality, this compound can be used in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in applications ranging from coatings to biomedical devices.

Environmental Applications

Water Treatment
Compounds with sulfonamide groups have been explored for their ability to remove pollutants from water through adsorption processes. Research into the application of this compound in environmental remediation could lead to innovative methods for treating contaminated water sources.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntipsychotic properties similar to LurasidoneTreatment of schizophrenia and bipolar disorder
Anti-inflammatoryPotential COX-2 inhibitorPain management and inflammation reduction
CatalysisLigand for metal complexesEnhanced catalytic activity in organic reactions
Material ScienceSynthesis of polymersImproved thermal stability and mechanical properties
Environmental ScienceWater treatment applicationsEffective removal of pollutants from water

Case Studies and Research Findings

  • Lurasidone Studies : Clinical trials have demonstrated the efficacy of Lurasidone in managing schizophrenia symptoms effectively while minimizing side effects associated with traditional antipsychotics .
  • Catalytic Performance : A study highlighted the role of arylhydrazone complexes as catalysts for C-H activation reactions, showcasing how similar compounds can facilitate significant organic transformations .
  • Environmental Impact : Research on sulfonamide compounds indicates their potential utility in environmental applications, particularly in adsorbing harmful substances from wastewater, thus contributing to sustainable practices .

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
  • Structure : Meta-substituted benzenesulfonamide.
  • Properties: Melting point 159–161°C, 91% yield (ethanol). Exhibits anti-inflammatory activity with COX-1/2 inhibition (IC₅₀ values comparable to indomethacin) .
4-Bromo-N-(4,7-methanoisoindol-2-yl)benzamide (6c)
  • Structure : Bromine substituent at the para position of benzamide.
  • Properties : 65% yield, lower solubility due to bromine’s hydrophobicity. Used in polymer initiators (e.g., ATRP) .
  • Key Difference : Replacement of sulfonamide with benzamide reduces hydrogen-bonding capacity, limiting biological activity but enhancing stability in synthetic applications .

Modifications to the Methanoisoindol Core

3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic Acid
  • Structure: Propanoic acid substituent instead of benzenesulfonamide.
  • Properties : Molecular weight 235.24, CAS 26749-97-3. Increased hydrophilicity (logP ~1.2) compared to the target compound (logP ~2.5) .
  • Key Difference : The carboxylic acid group enables salt formation, improving bioavailability but reducing blood-brain barrier penetration .
4-[(3aR,4S,7R,7aS)-1,3-Dioxo-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide
  • Structure: Quinoline substituent with (3aR,4S,7R,7aS) stereochemistry.
  • Properties: X-ray crystal structure (PDB: 2XS) shows the methano bridge’s stereochemistry is critical for binding Tankyrase 1 (Ki = 0.8 nM) .
  • Key Difference: The para-quinoline group enhances π-π stacking in enzyme pockets, while the target compound’s sulfonamide may favor hydrogen bonding .

Complex Derivatives with Extended Functionality

Oprea1 (Docking Score: -13.64)
  • Structure: 4,7-Methanoisoindol core linked to a thiazole-sulfonylnitrophenyl group.
  • Properties : Demonstrated high binding affinity (Glide Energy = -76.28 kcal/mol) in virtual screening for kinase targets .
  • Key Difference : The extended substituent increases molecular weight (MW ~500 Da) but may reduce cell permeability compared to the target compound (MW ~350 Da) .
2-(1,3-Dioxo-4,7-methanoisoindol-2-yl)-4-methylpentanoic Acid
  • Structure : Branched alkyl chain with a methyl group.
  • Properties : CAS 346665-94-7. Enhanced lipophilicity (logP ~3.1) suits membrane-bound targets .
  • Key Difference : The alkyl chain disrupts crystallinity, resulting in oily formulations that complicate dosing .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituent Biological Activity Reference
Target Compound C₁₄H₁₃N₂O₄S 305.33 Para-benzenesulfonamide COX-1/2 inhibition
3-(1,3-Dioxo...)benzenesulfonamide (meta) C₁₄H₁₃N₂O₄S 305.33 Meta-benzenesulfonamide Anti-inflammatory (IC₅₀ = 0.8 µM)
Oprea1 C₂₃H₂₀N₄O₇S₂ 528.55 Thiazole-sulfonylnitrophenyl Kinase inhibition
4-[(3aR,4S,7R,7aS)-...]benzamide (2XS) C₂₅H₁₉N₃O₃ 409.44 Quinolin-8-yl Tankyrase 1 inhibition (Ki = 0.8 nM)

Key Research Findings

  • Stereochemistry Matters : The (3aR,4S,7R,7aS) configuration in Tankyrase inhibitors optimizes binding via van der Waals contacts, while alternate stereoisomers show >10-fold reduced activity .
  • Substituent Position Dictates Selectivity : Para-substituted sulfonamides exhibit broader enzyme inhibition (COX-1/2) than meta analogs, which are more COX-2-selective .
  • Synthetic Flexibility: The methanoisoindol core supports diverse functionalization (e.g., bromination, polymerization initiators), enabling tailored physicochemical properties .

Biological Activity

The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉N₃O₄S
  • Molecular Weight : 337.40 g/mol
  • CAS Number : 474091-02-6

The biological activity of benzenesulfonamides and their derivatives often involves interactions with various biomolecules. Studies have shown that these compounds can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes. Additionally, they may influence ion channels and receptors that regulate cardiovascular functions.

Biological Activity Overview

Research indicates that compounds similar to 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide exhibit several biological activities:

  • Antihypertensive Effects : Some studies suggest that benzenesulfonamide derivatives can modulate blood pressure through calcium channel inhibition. For example, a derivative was shown to decrease coronary resistance significantly compared to control conditions (p = 0.05) .
  • Antimicrobial Activity : Certain sulfonamide compounds have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of folic acid synthesis in bacteria.
  • Antitumor Properties : Preliminary studies have indicated that some derivatives may possess cytotoxic effects on cancer cell lines by inducing apoptosis.

Case Studies and Experimental Findings

The following table summarizes key experimental findings related to the biological activity of benzenesulfonamide derivatives:

StudyCompoundBiological ActivityMethodology
Figueroa-Valverde et al., 20234-(2-Aminoethyl)-benzenesulfonamideDecreased coronary resistancePerfusion pressure analysis
Shao et al., 2012Various sulfonamidesCalcium channel inhibitionPatch clamp assay
Kim et al., 2016Sulfonamide derivativesAntimicrobial activityZone of inhibition test

Detailed Research Findings

  • Calcium Channel Inhibition : Research has demonstrated that some benzenesulfonamides can inhibit calcium channels effectively. This was validated through docking studies and electrophysiological assays which indicated a direct interaction with calcium channel proteins .
  • Pharmacokinetics : The pharmacokinetic properties of 4-(2-aminoethyl)-benzenesulfonamide were evaluated using computational models (ADME/PK). Results indicated favorable absorption characteristics and low toxicity profiles .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide to improve yield and purity?

  • Methodological Answer : Reaction conditions (e.g., solvent selection, temperature control, and catalysts) significantly impact yield. For example, dimethylformamide (DMF) and elevated temperatures (~80–100°C) are often used for sulfonamide coupling reactions. Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify optimal parameters . Additionally, purification via column chromatography or recrystallization in polar solvents enhances purity, as demonstrated in analogs with 58–68% yields .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assign peaks for isoindole and benzenesulfonamide moieties, focusing on exchangeable protons (e.g., -SO2_2NH2_2) and coupling constants for stereochemical analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., negative ESI mode for [M–H]^- ions) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) stretches .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the sulfonamide group or isoindole ring activation. Tools like Gaussian or ORCA are recommended .
  • Reaction Path Search Algorithms : Implement methods like the artificial force-induced reaction (AFIR) to explore transition states and intermediates, as practiced by ICReDD for reaction design .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-receptor interactions using software like GROMACS or AMBER .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Computational Validation : Compare experimental results with predicted binding affinities from docking studies (AutoDock Vina) or QSAR models .

Q. What strategies are recommended for designing experiments to explore the structure-activity relationship (SAR) of analogs?

  • Methodological Answer :

  • Combinatorial Chemistry : Synthesize derivatives with modifications at the isoindole dioxo group or sulfonamide substituents. Use parallel synthesis to generate libraries .
  • Taguchi Design : Optimize substituent combinations (e.g., electron-withdrawing groups on the benzene ring) for enhanced bioactivity while minimizing experimental runs .
  • Free-Wilson Analysis : Quantify contributions of specific structural features to activity, supported by regression models .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Parameter Screening : Measure Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility. Use shake-flask or HPLC methods for experimental validation .
  • pH-Dependent Studies : Assess ionization of the sulfonamide group (pKa ~10–12) to explain solubility shifts in buffered vs. non-buffered systems .
  • Cross-Study Comparison : Reconcile discrepancies by normalizing data to common metrics (e.g., mg/mL at 25°C) and controlling for solvent purity .

Experimental Design

Q. What advanced techniques can elucidate the compound’s behavior under non-ambient conditions (e.g., high pressure, photolysis)?

  • Methodological Answer :

  • High-Pressure Reactors : Use autoclaves to study stability at elevated pressures (e.g., 10–50 bar) relevant to industrial catalysis .
  • Photoreactivity Assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS, referencing TiO2_2-mediated photocatalysis protocols .
  • In Situ Spectroscopy : Employ Raman or FTIR probes to track real-time structural changes during reactions .

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